5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde
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Overview
Description
Trifluoromethylated compounds are increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays a significant role in these compounds, contributing to their distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex and varies based on the specific compound. For example, trifluoromethylated 1,2,4-triazoles have been synthesized via the [3 + 2]-cycloaddition of nitrile imines .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For instance, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Drug Development
The trifluoromethyl group (-CF3) is a common feature in pharmaceuticals due to its ability to enhance the biological activity of molecules. The presence of this group in 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde could potentially be exploited in the development of new drugs. For example, molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved drug potency toward enzyme inhibition .
Antimicrobial Agents
Compounds containing the imidazole ring have been studied for their antimicrobial properties. The trifluoromethyl group could potentially enhance these properties, making 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde a starting point for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde involves the reaction of 4-cyano-5-(trifluoromethyl)imidazole with ethyl formate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-cyano-5-(trifluoromethyl)imidazole", "ethyl formate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-cyano-5-(trifluoromethyl)imidazole in ethyl formate and add sodium hydroxide.", "Step 2: Heat the mixture at reflux for several hours.", "Step 3: Cool the mixture and add water to hydrolyze the ethyl formate.", "Step 4: Acidify the mixture with hydrochloric acid to precipitate the product.", "Step 5: Collect the product by filtration and wash with water." ] } | |
CAS RN |
915369-31-2 |
Product Name |
5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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